4-(4,6-二甲氧嘧啶-2-基)氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

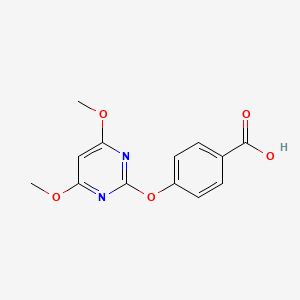

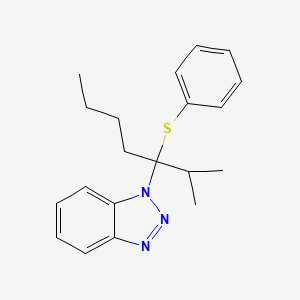

The InChI code for 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid is 1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid include a molecular weight of 276.248. The compound’s InChI code provides additional information about its chemical structure .科学研究应用

Herbicidal Activity

This compound has been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes it a potential candidate for use in agricultural applications where control of certain types of weeds is necessary.

Synthesis of Novel Compounds

The compound has been used as a starting material in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These new compounds were characterized by IR, 1H-NMR, MS spectra and elemental analyses .

Acetolactate Synthase (ALS) Inhibitors

A series of new pyrimidinylthiosalicylic acid derivatives, (4, 6-dimethoxypyrimidin-2-yl) thiosalicylate aldoxime esters, were designed and synthesized as potential herbicidal acetolactate synthase (ALS) inhibitors . ALS is an essential enzyme in the biosynthetic pathways of the branched-chain amino acids .

Biological Activity

Compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties display excellent biological activity . This suggests that the two disubstituted-pyrimidin-2-yl groups possess high biological activity .

Molecular Docking Simulation

Molecular docking simulation was performed to gain a better understanding of the probable binding modes of these compounds . This can provide valuable insights into the interaction of the compound with its target proteins and help in the design of more potent inhibitors or drugs.

Development of New Herbicides

The compound has been used in the development of new herbicides such as fluazifop-butyl, heloxyfop-methyl, quizalofop-ethyl and cyhalofop-butyl . These herbicides are widely used to control gramineous weeds .

作用机制

Target of Action

The primary target of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS is crucial for the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Bispyribac is a systemic herbicide that is absorbed by both the foliage and roots of plants . It inhibits the activity of AHAS, thereby preventing the synthesis of branched-chain amino acids . This disruption in amino acid production leads to a halt in protein synthesis, ultimately causing the death of the plant .

Biochemical Pathways

The inhibition of AHAS disrupts the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these essential amino acids, causing stunted growth and eventually plant death .

Pharmacokinetics

This suggests that it can be readily absorbed and distributed within the plant system. The compound is non-volatile, suggesting it remains in the plant system for a period of time to exert its effects .

Result of Action

The result of bispyribac’s action is the death of the plant. By inhibiting AHAS and disrupting the synthesis of essential amino acids, the plant’s normal growth and development are halted . This leads to symptoms such as chlorosis (yellowing of leaves), wilting, and eventually plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bispyribac. For instance, it is used as a post-emergent herbicide in paddy rice fields, indicating that it is effective in aquatic environments . .

属性

IUPAC Name |

4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-8(4-6-9)12(16)17/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQTEWUHMYVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)

![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2814192.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)